Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-
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Overview
Description
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is an organic compound with the molecular formula C10H13NOS This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethylphenyl ring and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- typically involves the reaction of 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide. This intermediate is then reacted with a thiolating agent such as thiourea or hydrogen sulfide to introduce the mercapto group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)acetamide
- N-(3,4-Dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)acetamide
Uniqueness
Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is unique due to the presence of both the acetamide and mercapto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
114235-68-6 |
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Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12) |
InChI Key |
BAXRKWOQINDVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS)C |
Origin of Product |
United States |
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